molecular formula C21H28N2O3S2 B2720931 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034541-50-7

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2720931
CAS No.: 2034541-50-7
M. Wt: 420.59
InChI Key: SBBJCKBIQQZDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound designed for research applications. It features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole-containing compounds are frequently investigated for their antimicrobial , anticancer , and antioxidant properties. The molecular structure integrates a sulfonamide group, another common pharmacophore found in various therapeutic agents . This combination makes it a valuable intermediate or lead compound in drug discovery and development programs, particularly for screening against biologically relevant targets. The compound is provided for non-human research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-15(2)28(25,26)18-10-8-16(9-11-18)12-20(24)22-13-21-23-19(14-27-21)17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBJCKBIQQZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, an isopropylsulfonyl group, and an acetamide moiety. These structural components are crucial for its biological activity. The presence of the thiazole ring is often associated with various pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Studies have indicated that thiazole derivatives often exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests that this compound could interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular targets are still under investigation, but it is believed that the compound interacts with proteins involved in critical cellular pathways.

Biological Activity Data

Activity Type Observed Effects Reference
AntimicrobialActive against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibition zones compared to control groups. The results indicate a promising profile for further development as an antimicrobial agent.
  • Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
  • Pharmacological Screening : In vivo studies have assessed the compound's efficacy in animal models for both antimicrobial and anticancer activities. Results showed a dose-dependent response, reinforcing the potential therapeutic applications of this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiazole derivatives:

Compound Activity Comparison Notes
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial, AnticancerSimilar thiazole structure; shows comparable activity
Benzothiazole derivativesAnticancerKnown for similar properties; different functional groups
Isoxazole analogsDiverse therapeutic usesShares some structural similarities; varied activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () and other structurally related acetamides.

Attribute N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Core structure Acetamide with thiazole and sulfonylphenyl substituents Acetamide with nitro-chlorophenyl and methylsulfonyl groups
Key substituents Cyclohexylthiazolylmethyl, isopropylsulfonylphenyl 4-chloro-2-nitrophenyl, methylsulfonyl
Molecular weight Higher (estimated ~450–470 g/mol) Lower (~306 g/mol)
Lipophilicity (logP) Predicted higher (cyclohexyl and isopropyl groups) Moderate (nitro and chloro groups)
Electronic effects Strong electron-withdrawing (sulfonyl), bulky donor (thiazole) Electron-withdrawing (nitro, chloro, sulfonyl)
Synthetic utility Potential precursor for thiazole-based heterocycles or drug candidates Intermediate for piperazinediones and thiadiazoles
Intermolecular interactions Likely dominated by hydrophobic (cyclohexyl) and sulfonyl H-bonding C–H⋯O hydrogen bonding and centrosymmetric packing

Key Findings from Structural Comparisons

Substituent Effects: The cyclohexylthiazole group introduces significant steric bulk and lipophilicity, which may reduce crystallinity compared to the planar nitro-chlorophenyl group in . This could impact solubility or formulation in drug development.

Biological Relevance: Thiazole rings are common in bioactive molecules (e.g., antivirals, kinase inhibitors). The cyclohexyl-thiazole moiety may enhance target binding affinity compared to simple aromatic acetamides.

Synthetic Pathways :

  • Both compounds likely derive from acetylation reactions. The target compound’s synthesis could involve coupling of 4-cyclohexylthiazole-2-carbaldehyde with a sulfonylphenyl acetic acid derivative, analogous to the reflux-based acetylation in .

Research Implications and Limitations

  • X-ray crystallography to confirm packing interactions (cf. ).
  • Solubility and logP measurements to validate computational predictions.
  • In vitro assays to explore biological activity, leveraging the thiazole and sulfonyl pharmacophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.